molecular formula C21H15N3O5 B6123775 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B6123775
M. Wt: 389.4 g/mol
InChI Key: JOORPZXOTPQOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BPA is a synthetic compound that is widely used in the pharmaceutical industry as a drug intermediate. It is also used in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide also inhibits the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.
Biochemical and physiological effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to exhibit significant biochemical and physiological effects. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to inhibit the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments, including its low cost, high yield, and easy synthesis method. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide. One potential direction is the development of new drugs based on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide and its potential side effects. Finally, research is needed to optimize the synthesis method of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide to improve its yield and reduce its environmental impact.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to exhibit significant anti-cancer activity against various cancer cell lines, as well as anti-inflammatory and anti-bacterial properties. The synthesis method of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is simple and efficient, making it suitable for large-scale production. Future research directions include the development of new drugs based on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, further studies to fully understand its mechanism of action and potential side effects, and optimization of the synthesis method to improve its yield and reduce its environmental impact.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves the reaction between 2-nitrophenol and 2-(2-bromoacetoxy)benzoic acid in the presence of potassium carbonate and copper (II) oxide. The reaction leads to the formation of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide. The synthesis method is simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and material science. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20(13-28-19-11-4-2-9-17(19)24(26)27)22-15-7-5-6-14(12-15)21-23-16-8-1-3-10-18(16)29-21/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORPZXOTPQOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

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